![molecular formula C14H13ClN4O B7463490 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide targets the TCA cycle, a metabolic pathway that generates energy in cells. In cancer cells, the TCA cycle is often upregulated to meet the high energy demands of rapidly dividing cells. 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for the production of ATP. This leads to a decrease in ATP production and a buildup of toxic metabolites, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting the TCA cycle enzymes, the compound also induces oxidative stress and DNA damage in cancer cells. 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. The compound also induces DNA damage by inhibiting the repair of DNA double-strand breaks, further contributing to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is its specificity for cancer cells, making it a potential targeted therapy option. The compound has also shown efficacy in combination with other anticancer agents, making it a potential combination therapy option. However, 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has some limitations, including its relatively short half-life and potential toxicity at high doses. These limitations must be considered when designing experiments with 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide.
Orientations Futures
There are several future directions for the research and development of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential combination therapy options with other anticancer agents. Additionally, the development of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide analogs with improved pharmacokinetic properties and reduced toxicity is another potential future direction. Overall, the potential of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide as a novel anticancer agent warrants further research and development.
Conclusion
In conclusion, 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide is a novel anticancer agent that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. The compound has shown promising results in preclinical and clinical trials and has several advantages and limitations for lab experiments. The future directions for the research and development of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide include the optimization of the synthesis method, investigation of combination therapy options, and development of analogs with improved pharmacokinetic properties. Overall, 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has the potential to be a valuable addition to the arsenal of anticancer agents.
Méthodes De Synthèse
The synthesis of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide involves the reaction of 2-cyano-N-(propan-2-yl)prop-2-enamide with 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde in the presence of a base. The reaction yields 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has been extensively studied in preclinical and clinical trials for its anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cells, including pancreatic, lung, and ovarian cancer cells. 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide has been shown to induce cancer cell death by disrupting the TCA cycle and inhibiting the production of ATP, the energy currency of cells. The compound has also been shown to enhance the efficacy of other anticancer agents, making it a potential combination therapy option.
Propriétés
IUPAC Name |
(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9(2)17-14(20)10(8-16)7-11-13(15)18-12-5-3-4-6-19(11)12/h3-7,9H,1-2H3,(H,17,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKJYCYNIVCZGU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=C(N=C2N1C=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=C(N=C2N1C=CC=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


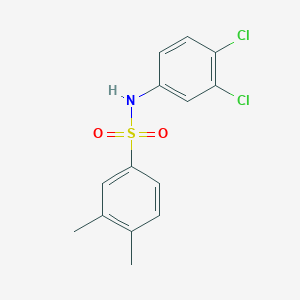
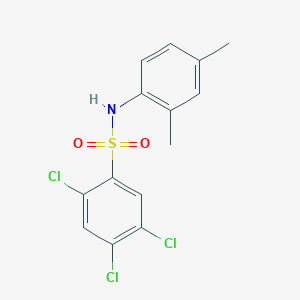

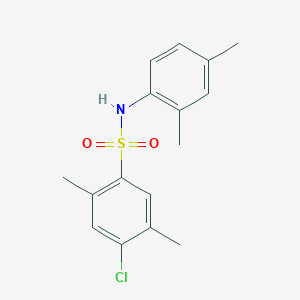

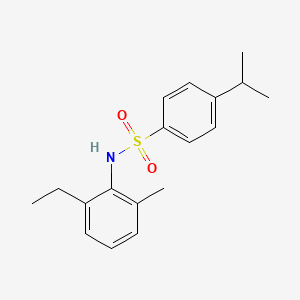
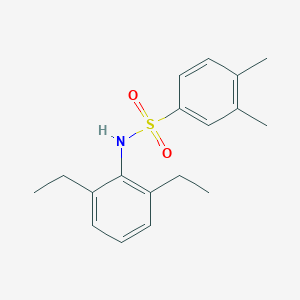

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)

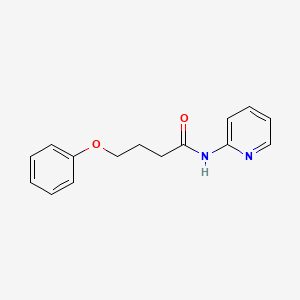
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)